Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count Versus the Closest Phenoxyacetyl Analog
The target compound has a computed XLogP3 of 3.6 and four hydrogen-bond acceptors (HBA), compared with the closest catalogued analog 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone (CAS 1448062-97-2), which has a molecular weight of 409.2 g/mol (vs. 393.2 g/mol), contains an additional ether oxygen (five HBA total), and incorporates the fluorine atom at the 2-position of the phenoxy ring rather than the 4-position of a phenylacetyl group [1][2]. The replacement of the phenoxyacetyl moiety with a phenylacetyl group in the target compound reduces the HBA count by one and increases lipophilicity, as the additional methylene spacer eliminates the electron-withdrawing inductive effect that the phenoxy oxygen exerts on the carbonyl in the analog [2]. These differences are relevant because HBA count and XLogP3 are core components of Lipinski's Rule of Five and central nervous system multiparameter optimization (CNS MPO) scoring; the target compound's profile places it closer to the center of oral drug-like chemical space compared to the more polar phenoxyacetyl analog [3].
| Evidence Dimension | Computed XLogP3 and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3.6; HBA = 4; MW = 393.2 g/mol; HBD = 0 |
| Comparator Or Baseline | CAS 1448062-97-2: XLogP3 not independently computed; HBA = 5; MW = 409.2 g/mol; HBD = 0 |
| Quantified Difference | ΔHBA = −1 (target has one fewer HBA); ΔMW = −16.0 g/mol (target is lighter by one oxygen atom) |
| Conditions | Computed properties from PubChem 2.2 / XLogP3 3.0 (2025 release); comparator data from CIRS Group chemical registry |
Why This Matters
The lower HBA count and higher lipophilicity of the target compound predict improved passive membrane permeability relative to the phenoxyacetyl analog, which may be decisive when selecting a scaffold for intracellular target engagement.
- [1] PubChem Compound Summary for CID 71799474, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone. National Center for Biotechnology Information (2025). View Source
- [2] CIRS Group, Chemical Registration Database entry for CAS 1448062-97-2: 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone. CIRS (2025). View Source
- [3] Wager, T.T., Hou, X., Verhoest, P.R., Villalobos, A. (2016) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery', ACS Chemical Neuroscience, 7(6), pp. 767–775. doi:10.1021/acschemneuro.6b00029. View Source
